REACTION_CXSMILES
|
C([NH:4][C:5]1([CH3:18])[CH2:10][CH2:9][N:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][CH2:6]1)(=O)C>Cl>[NH2:4][C:5]1([CH3:18])[CH2:10][CH2:9][N:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][CH2:6]1
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Name
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|
Quantity
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39.4 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1(CCN(CC1)CC1=CC=CC=C1)C
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After evaporation to half the volume
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator
|
Type
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TEMPERATURE
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Details
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while cooling
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Type
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EXTRACTION
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Details
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The mixture is extracted three times with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic phases are then dried over sodium sulphate
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Type
|
DISTILLATION
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Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
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The residue is employed without further purification in the next reaction
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Name
|
|
Type
|
|
Smiles
|
NC1(CCN(CC1)CC1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |